molecular formula C21H18O B079239 Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- CAS No. 13345-60-3

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl-

Cat. No. B079239
CAS RN: 13345-60-3
M. Wt: 286.4 g/mol
InChI Key: ZPGGXMUXSHFETD-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research due to its potential for carcinogenicity and mutagenicity. This compound is also known as 7-methoxymethyl-12-methylbenz(a)anthracene or Methylated Benzanthracene. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in

Mechanism Of Action

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. This compound is also known to induce oxidative stress and inflammation, which can contribute to its carcinogenic and mutagenic effects.

Biochemical And Physiological Effects

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- has been shown to induce tumors in various organs, including the liver, lung, and skin. This compound is also known to cause DNA damage, oxidative stress, and inflammation. In addition, it has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- in lab experiments is its well-established carcinogenic and mutagenic properties. This compound is also relatively easy to synthesize and can be used as a positive control in mutagenicity assays. However, one limitation is that its toxicity and potential for environmental contamination must be carefully considered when handling and disposing of this compound.

Future Directions

There are several future directions for research involving Benz(a)anthracene, 7-(methoxymethyl)-12-methyl-. One area of interest is the development of more sensitive and specific assays for detecting its mutagenic potential. Another area of research is the identification of biomarkers that can be used to monitor exposure to this compound in humans and animals. Additionally, the mechanisms underlying the carcinogenic and mutagenic effects of this compound could be further elucidated to identify potential targets for prevention and treatment of cancer.

Synthesis Methods

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- can be synthesized by the reaction of 7-bromo-12-methylbenz(a)anthracene with methoxymethyl lithium in tetrahydrofuran. This reaction results in the formation of the desired compound with a yield of 50%.

Scientific Research Applications

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl- is commonly used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. This compound has been shown to induce tumors in various animal models, including mice and rats. It is also used as a positive control in Ames tests, which are used to determine the mutagenic potential of chemicals.

properties

CAS RN

13345-60-3

Product Name

Benz(a)anthracene, 7-(methoxymethyl)-12-methyl-

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

7-(methoxymethyl)-12-methylbenzo[a]anthracene

InChI

InChI=1S/C21H18O/c1-14-16-8-5-6-10-18(16)20(13-22-2)19-12-11-15-7-3-4-9-17(15)21(14)19/h3-12H,13H2,1-2H3

InChI Key

ZPGGXMUXSHFETD-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)COC)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)COC)C=CC4=CC=CC=C42

Other CAS RN

13345-60-3

synonyms

7-Methoxymethyl-12-methylbenz[a]anthracene

Origin of Product

United States

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